2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride
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Overview
Description
2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amine group attached to a butane chain with two fluorine atoms and an ethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable butane derivative, followed by the introduction of the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and distillation are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or oxides, while reduction can produce simpler amines or hydrocarbons.
Scientific Research Applications
2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability by affecting its metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorobutan-1-amine: Lacks the ethyl group, which may affect its reactivity and applications.
2-Ethylbutan-1-amine: Does not have fluorine atoms, resulting in different chemical properties and stability.
3,3-Difluoro-2-methylpropan-1-amine: Similar structure but with a different arrangement of the carbon chain.
Uniqueness
2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride is unique due to the combination of the ethyl group and fluorine atoms, which confer specific chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are desired.
Properties
IUPAC Name |
2-ethyl-3,3-difluorobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-3-5(4-9)6(2,7)8;/h5H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYOCGEZXDSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(C)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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